molecular formula C20H16N2O3S B2392864 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 2097935-57-2

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2392864
CAS No.: 2097935-57-2
M. Wt: 364.42
InChI Key: KJWGVTNQLXTEQY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of furan, thiophene, and oxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of furan and thiophene derivatives with oxazole intermediates under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with furan, thiophene, and oxazole rings, such as:

Uniqueness

What sets N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide apart is its unique combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-20(16-12-18(25-22-16)14-6-2-1-3-7-14)21-13-15(17-8-4-10-24-17)19-9-5-11-26-19/h1-12,15H,13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWGVTNQLXTEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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